Cas no 2227806-92-8 (rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid)

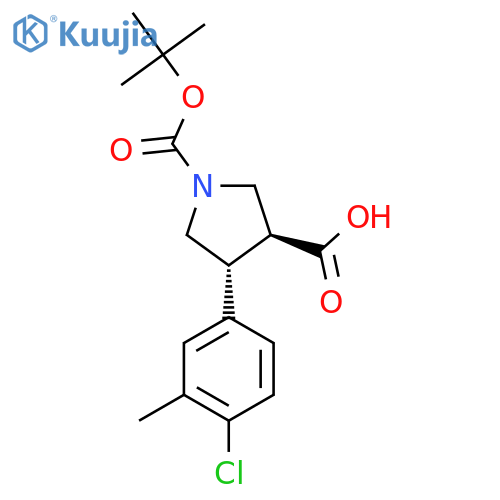

2227806-92-8 structure

商品名:rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid

rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid

- EN300-1454771

- 2227806-92-8

- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid

-

- インチ: 1S/C17H22ClNO4/c1-10-7-11(5-6-14(10)18)12-8-19(9-13(12)15(20)21)16(22)23-17(2,3)4/h5-7,12-13H,8-9H2,1-4H3,(H,20,21)/t12-,13+/m0/s1

- InChIKey: AKOJTWCSYWRNGQ-QWHCGFSZSA-N

- ほほえんだ: ClC1C=CC(=CC=1C)[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1C(=O)O

計算された属性

- せいみつぶんしりょう: 339.1237359g/mol

- どういたいしつりょう: 339.1237359g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 462

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 66.8Ų

rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1454771-1000mg |

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |

2227806-92-8 | 1000mg |

$1686.0 | 2023-09-29 | ||

| Enamine | EN300-1454771-100mg |

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |

2227806-92-8 | 100mg |

$1484.0 | 2023-09-29 | ||

| Enamine | EN300-1454771-1.0g |

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |

2227806-92-8 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1454771-5000mg |

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |

2227806-92-8 | 5000mg |

$4890.0 | 2023-09-29 | ||

| Enamine | EN300-1454771-250mg |

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |

2227806-92-8 | 250mg |

$1551.0 | 2023-09-29 | ||

| Enamine | EN300-1454771-500mg |

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |

2227806-92-8 | 500mg |

$1619.0 | 2023-09-29 | ||

| Enamine | EN300-1454771-2500mg |

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |

2227806-92-8 | 2500mg |

$3304.0 | 2023-09-29 | ||

| Enamine | EN300-1454771-10000mg |

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |

2227806-92-8 | 10000mg |

$7250.0 | 2023-09-29 | ||

| Enamine | EN300-1454771-50mg |

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid |

2227806-92-8 | 50mg |

$1417.0 | 2023-09-29 |

rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

2227806-92-8 (rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量